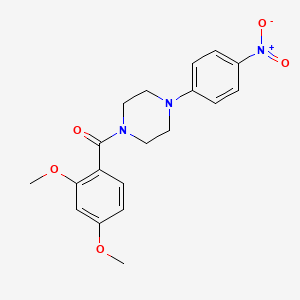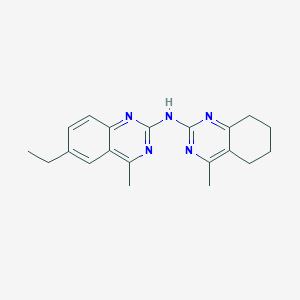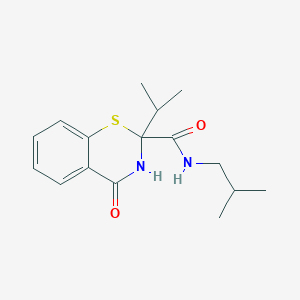
1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzoyl group and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine typically involves multi-step organic reactions. One common method includes the acylation of 4-(4-nitrophenyl)piperazine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH), alkyl halides.
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction: 1-(2,4-Dimethoxybenzoyl)-4-(4-aminophenyl)piperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,4-Dimethoxybenzoic acid and 4-(4-nitrophenyl)piperazine.
Scientific Research Applications
1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(2,4-Dimethoxybenzoyl)-4-phenylpiperazine
- 1-(2,4-Dimethoxybenzoyl)-4-(4-chlorophenyl)piperazine
Comparison: 1-(2,4-Dimethoxybenzoyl)-4-(4-nitrophenyl)piperazine is unique due to the presence of both the 2,4-dimethoxybenzoyl and 4-nitrophenyl groups. These functional groups confer distinct chemical and biological properties compared to similar compounds. For instance, the nitro group can undergo reduction to form an amino group, which can further participate in various chemical reactions, making it versatile for synthetic applications.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21N3O5/c1-26-16-7-8-17(18(13-16)27-2)19(23)21-11-9-20(10-12-21)14-3-5-15(6-4-14)22(24)25/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
TWAIQPLDAOTLSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-Hydroxy-3-methoxyphenyl)-2-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11026448.png)

![N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11026464.png)






![3-(3-methoxy-1,2-oxazol-5-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]propanamide](/img/structure/B11026523.png)
![1-(2-methyl-1H-indol-3-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanone](/img/structure/B11026534.png)
![N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11026536.png)
![8'-ethyl-4',4',6'-trimethyl-6'-phenyl-5',6'-dihydro-3H,4'H-spiro[1,3-benzothiazole-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B11026545.png)
![4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-methyl-1,3-thiazol-2-yl)-4-oxobutanamide](/img/structure/B11026550.png)
